- Method for the preparation of all stereoisomers of cyclo(histidylproline), China, , ,
Cas no 53109-32-3 (Cyclo(his-pro))

Cyclo(his-pro) 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS)-
- CYCLO(-HIS-PRO)
- CYCLO(HIS-PRO)
- 3-(imidazol-4-ylmethyl)hexahydropyrrolo[1,2-a]pyrazin-1,4-dione
- AC1MJ3QH
- AG-L-65285
- CTK8F8843
- Cyclo(histidyl-proline)
- cyclo-(L-prolyl-L-histidyl)
- cyclo-His-Pro
- Histidylproline diketopiperazine
- Histidylproline dioxopiperazine
- Pyrrolo[1,2-a]pyrazine-1,4-dione, octahydro-3-1H-imidazol-4-yl-methyl-
- SureCN4316806
- Cyclo(his-pro)
-
- MDL: MFCD00133207
- インチ: InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1
- InChIKey: NAKUGCPAQTUSBE-IUCAKERBSA-N
- ほほえんだ: O=C(N[C@H]1CC2=CN=CN2)[C@@](CCC3)([H])N3C1=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
Cyclo(his-pro) セキュリティ情報
- WGKドイツ:3
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Cyclo(his-pro) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-6320-50mg |
Cyclo(his-pro) |
53109-32-3 | 50mg |
$540.0 | 2022-04-27 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45854-25mg |
Cyclo(his-pro) (Cyclo(histidyl-proline)) |
53109-32-3 | 98% | 25mg |
¥783.00 | 2023-09-08 | |
DC Chemicals | DC10368-250 mg |
Cyclo(his-pro) |
53109-32-3 | >98% | 250mg |
$400.0 | 2022-02-28 | |
ChemScence | CS-6320-100mg |
Cyclo(his-pro) |
53109-32-3 | 100mg |
$970.0 | 2022-04-27 | ||
ChemScence | CS-6320-10mg |
Cyclo(his-pro) |
53109-32-3 | 10mg |
$150.0 | 2022-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294122-25 mg |
Cyclo(-His-Pro), |
53109-32-3 | 25mg |
¥1,241.00 | 2023-07-10 | ||
eNovation Chemicals LLC | Y1251017-25mg |
CYCLO(-HIS-PRO) |
53109-32-3 | 98% (HPLC) | 25mg |
$355 | 2024-06-06 | |
TargetMol Chemicals | T7511-25 mg |
Cyclo(his-pro) |
53109-32-3 | 99.87% | 25mg |
¥ 2,645 | 2023-07-11 | |
TargetMol Chemicals | T7511-50 mg |
Cyclo(his-pro) |
53109-32-3 | 99.87% | 50mg |
¥ 4,895 | 2023-07-11 | |
MedChemExpress | HY-101402-100mg |
Cyclo(his-pro) |
53109-32-3 | 100mg |
¥9700 | 2023-08-31 |
Cyclo(his-pro) 合成方法
ごうせいかいろ 1
Cyclo(his-pro) Preparation Products
Cyclo(his-pro) 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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2. Book reviews
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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9. Book reviews
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10. Book reviews
Cyclo(his-pro)に関する追加情報
Cyclo(his-pro) and CAS No. 53109-32-3: A Comprehensive Overview in Modern Chemical Biology
The compound with the CAS number 53109-32-3 and the product name Cyclo(his-pro) represents a significant advancement in the field of chemical biology. This cyclic dipeptide has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical research and therapeutic development. Understanding its chemical composition, biological activities, and recent research findings is essential for appreciating its role in contemporary biochemical studies.
Cyclo(his-pro), chemically known as cyclo(-His-Pro-), is a cyclic peptide composed of histidine and proline residues linked in a ring structure. The cyclic nature of this peptide imparts remarkable stability and bioavailability, making it an attractive candidate for various biochemical applications. The CAS number 53109-32-3 uniquely identifies this compound, ensuring precise classification and reference in scientific literature.
The structural configuration of Cyclo(his-pro) contributes to its distinct physicochemical properties. The presence of histidine, an amino acid with a imidazole side chain, introduces both acidic and basic characteristics, enabling diverse interactions with biological targets. Proline, known for its rigid cyclic structure, stabilizes the peptide's conformation, enhancing its resistance to enzymatic degradation. These features collectively make Cyclo(his-pro) a versatile tool in drug design and molecular recognition.
Recent research has highlighted the potential of Cyclo(his-pro) in modulating biological pathways relevant to inflammation, immunity, and neurodegenerative diseases. Studies have demonstrated its ability to interact with specific protein targets, influencing cellular signaling cascades. For instance, investigations have shown that Cyclo(his-pro) can bind to certain receptor proteins, potentially blocking inflammatory responses or enhancing neurotransmitter release. These findings underscore its therapeutic promise in addressing multifaceted physiological conditions.
The pharmacological relevance of Cyclo(his-pro) has been further explored through preclinical studies. Researchers have utilized this compound to develop novel drug candidates targeting chronic inflammatory disorders. The cyclic dipeptide's stability allows for prolonged circulation in the bloodstream, improving drug efficacy while minimizing side effects. Additionally, its ability to cross the blood-brain barrier has opened avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In the realm of chemical synthesis, the production of Cyclo(his-pro) exemplifies the latest advancements in peptide chemistry. Solid-phase peptide synthesis (SPPS) has been widely employed to achieve high yields and purity levels. This methodological refinement ensures that researchers obtain consistent quality for their experimental purposes. Furthermore, biotechnological innovations have enabled large-scale production, making Cyclo(his-pro) more accessible for industrial applications.
The integration of computational chemistry has significantly enhanced the understanding of Cyclo(his-pro)'s interactions with biological targets. Molecular docking simulations have been instrumental in predicting binding affinities and identifying key residues involved in receptor interactions. These computational approaches complement experimental data, providing a holistic view of the compound's mechanism of action.
The future prospects of Cyclo(his-pro) are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Innovations in nanotechnology have also shown potential for delivering this compound in targeted formulations, improving treatment outcomes for various diseases. As our understanding of molecular interactions deepens, the role of Cyclo(his-pro) is expected to expand across multiple disciplines within chemical biology.
In conclusion, the compound identified by CAS number 53109-32-3, known as Cyclo(his-pro), stands as a testament to the progress made in peptidic chemistry and its applications in medicine. Its unique structural features, coupled with emerging research findings, position it as a pivotal molecule in addressing contemporary healthcare challenges. As scientific exploration continues to evolve, the potential of this cyclic dipeptide is set to unfold further.
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